molecular formula C9H12ClNO4S2 B6149455 4-[ethyl(methyl)sulfamoyl]benzene-1-sulfonyl chloride CAS No. 1094918-48-5

4-[ethyl(methyl)sulfamoyl]benzene-1-sulfonyl chloride

Cat. No. B6149455
CAS RN: 1094918-48-5
M. Wt: 297.8
InChI Key:
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Description

“4-[ethyl(methyl)sulfamoyl]benzene-1-sulfonyl chloride” is an organosulfur compound. It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2). This group is relatively unreactive due to the rigidity of the functional group .


Synthesis Analysis

Sulfonamides, such as “4-[ethyl(methyl)sulfamoyl]benzene-1-sulfonyl chloride”, can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .


Molecular Structure Analysis

The molecular structure of “4-[ethyl(methyl)sulfamoyl]benzene-1-sulfonyl chloride” consists of a sulfonyl group bonded with two organic substituents. Sulfonyl groups can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems. These include free radical bromination, nucleophilic substitution, and oxidation . Electrophilic aromatic substitution is a common type of reaction involving aromatic rings .

Mechanism of Action

The mechanism of action involves the attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[ethyl(methyl)sulfamoyl]benzene-1-sulfonyl chloride involves the reaction of 4-nitrobenzenesulfonyl chloride with ethyl methyl sulfamide, followed by reduction of the resulting nitro compound to the amine, and subsequent chlorination with thionyl chloride.", "Starting Materials": [ "4-nitrobenzenesulfonyl chloride", "ethyl methyl sulfamide", "thionyl chloride" ], "Reaction": [ "Step 1: 4-nitrobenzenesulfonyl chloride is reacted with ethyl methyl sulfamide in the presence of a base such as triethylamine to form the corresponding nitro compound.", "Step 2: The nitro compound is then reduced to the amine using a reducing agent such as iron and hydrochloric acid.", "Step 3: The resulting amine is then reacted with thionyl chloride to form the final product, 4-[ethyl(methyl)sulfamoyl]benzene-1-sulfonyl chloride." ] }

CAS RN

1094918-48-5

Product Name

4-[ethyl(methyl)sulfamoyl]benzene-1-sulfonyl chloride

Molecular Formula

C9H12ClNO4S2

Molecular Weight

297.8

Purity

95

Origin of Product

United States

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